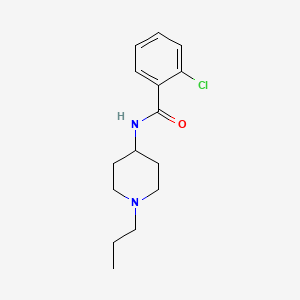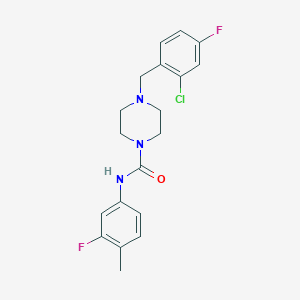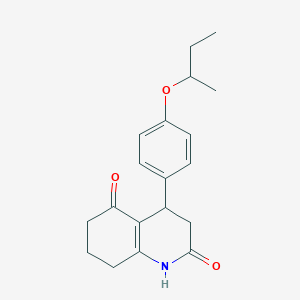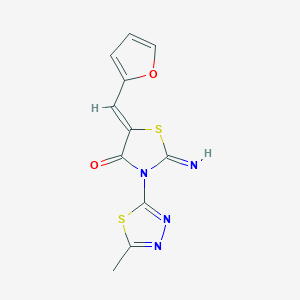![molecular formula C14H13BrN2O2S B4794061 ethyl {[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4794061.png)
ethyl {[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetate
Descripción general
Descripción
Ethyl {[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thioacetate compounds and is synthesized using various methods.
Mecanismo De Acción
The mechanism of action of ethyl {[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetate involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. It also induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. The anti-inflammatory effects of ethyl {[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetate are mediated through the inhibition of various pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Biochemical and Physiological Effects:
Ethyl {[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. It also has anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines and enzymes. In addition, it has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl {[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetate in lab experiments include its potential therapeutic applications in various diseases, its well-defined mechanism of action, and its availability for purchase from chemical suppliers. The limitations of using ethyl {[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetate in lab experiments include its low solubility in water, its potential toxicity, and the need for further studies to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for the study of ethyl {[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetate. One direction is to study its potential use in combination with other drugs or therapies for the treatment of various diseases. Another direction is to study its potential use in drug delivery systems for targeted therapy. Further studies are also needed to determine its pharmacokinetics and pharmacodynamics in humans and to evaluate its safety and efficacy in clinical trials.
Conclusion:
Ethyl {[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its potential as a therapeutic agent in humans.
Aplicaciones Científicas De Investigación
Ethyl {[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. It also has neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl 2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S/c1-2-19-13(18)9-20-14-16-8-7-12(17-14)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBILOAFVHHUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4793999.png)



![8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline](/img/structure/B4794027.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B4794034.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4794042.png)
![3-({3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4794054.png)
![2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4794066.png)
![methyl 3-({[(4-acetylphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4794071.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4794074.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4794086.png)